molecular formula C6H12Br2O B13477911 1,3-Dibromo-2-(propan-2-yloxy)propane CAS No. 5426-39-1

1,3-Dibromo-2-(propan-2-yloxy)propane

Katalognummer: B13477911
CAS-Nummer: 5426-39-1
Molekulargewicht: 259.97 g/mol
InChI-Schlüssel: JEAOJJGVGMVMFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibromo-2-(propan-2-yloxy)propane is an organobromine compound with the molecular formula C6H12Br2O. It is a colorless liquid with a sweet odor, commonly used in organic synthesis to form C3-bridged compounds. This compound is known for its bifunctional nature, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(propan-2-yloxy)propane can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction environment to prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control and efficiency. The use of advanced reactors and continuous flow systems allows for the production of high-purity compounds at a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: It can add to unsaturated compounds to form new products.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-2-(propan-2-yloxy)propane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-2-(propan-2-yloxy)propane involves its bifunctional nature, allowing it to interact with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile reagent in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dibromo-2-(propan-2-yloxy)propane is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of the propan-2-yloxy group provides additional reactivity and versatility compared to similar compounds .

Eigenschaften

CAS-Nummer

5426-39-1

Molekularformel

C6H12Br2O

Molekulargewicht

259.97 g/mol

IUPAC-Name

1,3-dibromo-2-propan-2-yloxypropane

InChI

InChI=1S/C6H12Br2O/c1-5(2)9-6(3-7)4-8/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

JEAOJJGVGMVMFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(CBr)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.